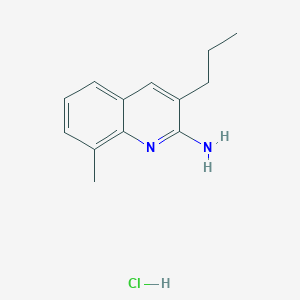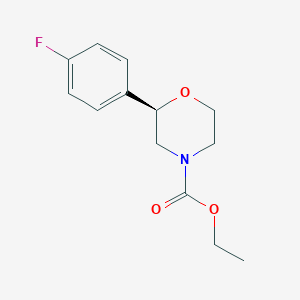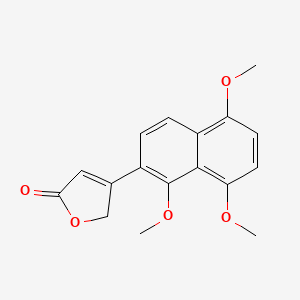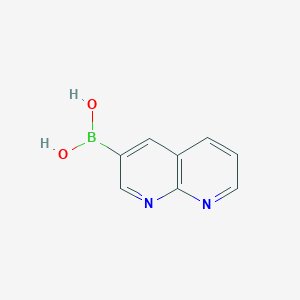![molecular formula C13H25NO5 B12633802 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal CAS No. 921935-24-2](/img/structure/B12633802.png)
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal is a complex organic compound with a unique structure that includes a nitro group, an aldehyde group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the nitropropan-2-yl intermediate, followed by the introduction of the aldehyde group and the methoxy groups. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction product (an amine) could be explored for its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]hexanal: Similar structure but with a shorter carbon chain.
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]decanal: Similar structure but with a longer carbon chain.
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]benzaldehyde: Similar structure but with an aromatic ring.
Uniqueness
What sets (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal apart from similar compounds is its specific combination of functional groups and carbon chain length
Propriétés
Numéro CAS |
921935-24-2 |
|---|---|
Formule moléculaire |
C13H25NO5 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal |
InChI |
InChI=1S/C13H25NO5/c1-4-5-6-7-8-11(10-15)12(9-14(16)17)13(18-2)19-3/h10-13H,4-9H2,1-3H3/t11-,12-/m0/s1 |
Clé InChI |
CXQLWHWYBVQWRB-RYUDHWBXSA-N |
SMILES isomérique |
CCCCCC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canonique |
CCCCCCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)



